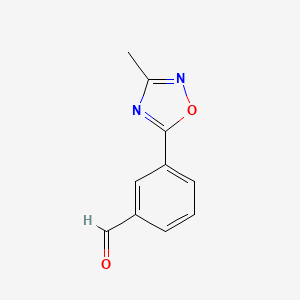

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

Description

BenchChem offers high-quality 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNJEYQSCYYAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594980 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273727-50-7 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde CAS 273727-50-7 properties

Topic: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 273727-50-7) Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Strategic Scaffold for S1P Receptor Modulators and Bioactive Heterocycles

Executive Summary

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 273727-50-7) is a critical heterocyclic building block in modern medicinal chemistry. It features a meta-substituted benzaldehyde core linked to a 3-methyl-1,2,4-oxadiazole ring. This compound serves as a pivotal intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., analogs of Ozanimod and Pleconaril), where the oxadiazole acts as a hydrolytically stable bioisostere for esters or amides.

The aldehyde functionality functions as a "chemical warhead," enabling rapid diversification via reductive amination, Wittig olefination, or Knoevenagel condensation to attach polar "head groups" required for GPCR binding.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

This compound balances lipophilicity with polar surface area, making it an ideal fragment for CNS-penetrant or orally bioavailable drugs.

| Property | Value | Technical Note |

| CAS Number | 273727-50-7 | Unique identifier. |

| IUPAC Name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | 1,2,4-Oxadiazole numbering: O=1, N=2, C=3, N=4, C=5. |

| Formula | C₁₀H₈N₂O₂ | High carbon/heteroatom ratio. |

| Molecular Weight | 188.18 g/mol | Fragment-like (<200 Da), ideal for FBDD. |

| Physical State | Solid (Off-white to pale yellow) | Crystalline powder. |

| Melting Point | ~85–95 °C (Predicted) | Varies by crystal habit/purity. |

| LogP (Calc) | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Acceptors | 4 (N, O) | Interacts with Ser/Thr residues in receptor pockets. |

| H-Bond Donors | 0 | Requires donor partner in co-crystal structures. |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility; requires organic co-solvent. |

Synthetic Architecture

The synthesis of CAS 273727-50-7 relies on the construction of the 1,2,4-oxadiazole ring via the condensation of an amidoxime with a carboxylic acid derivative. This route is preferred over 1,3-dipolar cycloaddition for this specific substitution pattern.

Retrosynthetic Analysis (Diagram)

Caption: Retrosynthetic disconnection revealing the [4+1] cyclization strategy using acetamidoxime and a benzoic acid derivative.

Validated Synthesis Protocol

Objective: Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde on a 10 mmol scale.

Reagents:

-

Acetamidoxime (1.1 eq)

-

Methyl 3-formylbenzoate (1.0 eq)

-

Sodium Hydride (60% dispersion, 1.2 eq) OR Potassium Carbonate (2.0 eq)

-

Solvent: Anhydrous THF (for NaH) or Toluene (for K₂CO₃)

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Nitrogen, dissolve Acetamidoxime (815 mg, 11 mmol) in anhydrous THF (20 mL).

-

Deprotonation: Cool to 0°C. Add NaH (480 mg, 12 mmol) portion-wise. Stir for 30 min until gas evolution ceases. Note: This forms the amidoximate anion.

-

Coupling: Add a solution of Methyl 3-formylbenzoate (1.64 g, 10 mmol) in THF (10 mL) dropwise. Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: TLC should show consumption of the ester and formation of the O-acyl intermediate.

-

-

Cyclization: Heat the reaction mixture to reflux (66°C) for 4–6 hours. This thermal step drives the dehydration to close the oxadiazole ring.

-

Alternative: If using Toluene/K₂CO₃, reflux at 110°C is required, often with a Dean-Stark trap to remove water.

-

-

Workup: Cool to RT. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient, typically 8:2 to 6:4).

-

Yield Expectation: 65–80%.

-

Medicinal Chemistry Applications

The "Warhead" Strategy in S1P Modulators

This aldehyde is a direct precursor to agonists of the Sphingosine-1-Phosphate receptor 1 (S1P1), a target for multiple sclerosis and ulcerative colitis drugs. The aldehyde undergoes reductive amination to install a flexible amino-alcohol or amino-acid tail, mimicking the polar head group of the endogenous ligand, Sphingosine-1-phosphate.

Mechanism of Action Workflow:

-

Scaffold Construction: The oxadiazole ring locks the phenyl ring in a specific orientation relative to the "tail."

-

Tail Attachment: The aldehyde is reacted with an amine (e.g., aminoethanol derivatives) and reduced (NaBH₃CN).

-

In Vivo Activation: The resulting secondary amine is often phosphorylated in vivo to become the active species.

Pathway Visualization (Diagram)

Caption: Workflow converting the aldehyde scaffold into a bioactive S1P1 receptor agonist.[1]

Bioisosteric Significance

The 1,2,4-oxadiazole ring is a non-hydrolyzable bioisostere of esters and amides.

-

Stability: Unlike esters, it resists plasma esterases.

-

Geometry: It mimics the planar geometry of the amide bond but lacks the hydrogen bond donor, improving blood-brain barrier (BBB) permeability.

Handling, Stability, & Analytics

Analytical Standards

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Aldehyde (-CHO): Singlet at ~10.1 ppm . This is the diagnostic peak.

-

Aromatic Protons: Multiplet at 7.6 – 8.5 ppm (4H). Look for the desheilded proton ortho to the oxadiazole.

-

Methyl Group: Singlet at ~2.4 – 2.5 ppm (3H).

-

-

HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

Detection: UV at 254 nm (Strong absorption due to conjugation).

-

Stability & Safety

-

Oxidation: The aldehyde is susceptible to oxidation to the carboxylic acid (3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid) upon prolonged exposure to air. Store under Nitrogen/Argon at -20°C.

-

Reactivity: Avoid contact with strong primary amines unless reaction is intended.

-

Safety: Classified as an Irritant (H315, H319, H335). Use standard PPE (Gloves, Goggles, Fume Hood).

References

-

BenchChem. "A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies." BenchChem Technical Library, 2025. Link

-

Santa Cruz Biotechnology. "3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Product Data Sheet." SCBT Catalog, 2024. Link

-

MDPI. "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules, 2023.[2] Link

-

National Institutes of Health (NIH). "Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions." PubMed Central, 2017. Link

-

Sigma-Aldrich. "Methyl 3-formylbenzoate Product Specification." MilliporeSigma, 2025. Link

Sources

A Technical Guide to 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde: A Versatile Heterocyclic Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide provides a comprehensive technical overview of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, a key synthetic intermediate that combines the favorable properties of the 1,2,4-oxadiazole ring with the reactive versatility of a benzaldehyde. We will explore its chemical structure, physicochemical properties, a robust and validated synthetic pathway, state-of-the-art characterization protocols, and its significant applications in the landscape of drug discovery and materials science. This document is intended to serve as a practical and authoritative resource for scientists leveraging this compound in their research endeavors.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3][4] For decades, this scaffold has been extensively explored, leading to a multitude of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] Its utility in drug design is often attributed to its ability to act as a stable mimic of ester and amide groups, enhancing pharmacokinetic profiles by resisting enzymatic hydrolysis.[2]

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde emerges as a particularly valuable derivative. The presence of the aldehyde group at the meta-position of the phenyl ring provides a reactive handle for a vast array of chemical transformations, enabling its use as a foundational building block for constructing complex molecular architectures and chemical libraries for high-throughput screening.

Molecular Structure and Physicochemical Properties

The unambiguous identification and characterization of a chemical entity are paramount for reproducible scientific outcomes. This section details the fundamental structural and physical properties of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde.

Chemical Structure and SMILES Notation

The molecule consists of a central benzene ring substituted at the 1- and 3-positions. The first substituent is an aldehyde group (-CHO), and the third is a 3-methyl-1,2,4-oxadiazol-5-yl ring.

Caption: Chemical structure of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde.

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound provides a machine-readable representation of its structure.

-

SMILES: O=CC1=CC=CC(C2=NC(C)=NO2)=C1[5]

Key Properties Summary

The following table consolidates essential data for this compound, sourced from chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 273727-50-7 | [5][6][7] |

| Molecular Formula | C₁₀H₈N₂O₂ | [5][6] |

| Molecular Weight | 188.18 g/mol | [5][6] |

| Synonym(s) | 5-(3-Formylphenyl)-3-methyl-1,2,4-oxadiazole | [5] |

| Purity | ≥97% (Typical) | [5][7] |

| Topological Polar Surface Area (TPSA) | 55.99 Ų | [5] |

| logP | 1.85752 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 2 | [5] |

Synthesis and Mechanistic Rationale

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a well-established process in heterocyclic chemistry. A common and efficient method involves the condensation and subsequent cyclodehydration of an amidoxime with an activated carboxylic acid derivative. Below is a detailed, field-proven protocol for the synthesis of the title compound.

Proposed Synthetic Workflow

The synthesis is logically approached as a two-step process starting from commercially available 3-cyanobenzaldehyde.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N'-Hydroxy-3-formylbenzimidamide (Amidoxime Intermediate)

-

Reaction Setup: To a solution of 3-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq).

-

Execution: Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. Add water to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the amidoxime intermediate.

-

Causality: The nitrile group of 3-cyanobenzaldehyde is susceptible to nucleophilic attack. Hydroxylamine, a potent nucleophile, adds across the carbon-nitrogen triple bond. The basic conditions facilitated by sodium bicarbonate neutralize the HCl from the hydroxylamine salt and promote the reaction to form the stable amidoxime.

Step 2: Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

-

Reaction Setup: Dissolve the dried amidoxime intermediate from Step 1 (1.0 eq) in acetic anhydride (used as both reagent and solvent) or in a high-boiling-point solvent like toluene with a stoichiometric amount of acetic anhydride (1.1 eq). A catalytic amount of pyridine can be added to facilitate the reaction.

-

Execution: Heat the mixture to reflux (120-140 °C) for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and pour it carefully into ice-water to quench the excess acetic anhydride. The product will often precipitate as a solid. Filter the solid and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Causality: The amidoxime undergoes acylation by acetic anhydride at the hydroxylamine oxygen. The resulting O-acyl intermediate is unstable and, upon heating, undergoes an intramolecular cyclodehydration reaction. This irreversible step involves the elimination of a water molecule to form the thermodynamically stable 1,2,4-oxadiazole aromatic ring.[8]

Analytical Characterization: A Self-Validating System

Rigorous analytical chemistry is required to confirm the identity, structure, and purity of the final compound. Each technique provides orthogonal data, creating a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals: a singlet for the aldehyde proton (δ 9.9-10.1 ppm), a complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the meta-substituted benzene ring, and a sharp singlet for the methyl group protons (δ ~2.4 ppm).[9]

-

¹³C NMR: The carbon spectrum will confirm the presence of all 10 unique carbon atoms. Key diagnostic peaks include the aldehyde carbonyl carbon (~192 ppm), the two distinct carbons of the oxadiazole ring (~165-175 ppm), and the methyl carbon (~15 ppm).[10]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₈N₂O₂) by providing an exact mass measurement. The expected [M+H]⁺ ion would be approximately 189.0658.

-

-

Infrared (IR) Spectroscopy:

-

Chromatographic Purity (HPLC):

-

High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically employed. Purity should be reported as the peak area percentage at a suitable wavelength (e.g., 254 nm).

-

Applications in Research and Development

The title compound is not merely a chemical curiosity but a potent tool for synthetic chemists.

-

Drug Discovery Intermediate: The aldehyde functionality is a gateway to numerous chemical transformations. It readily participates in reductive aminations to form secondary amines, Wittig reactions to generate alkenes, and various condensation reactions (e.g., Knoevenagel, aldol) to build molecular complexity. This versatility allows for the rapid synthesis of diverse compound libraries built around the metabolically robust 1,2,4-oxadiazole core, which is a proven pharmacophore in numerous therapeutic areas.[1]

-

Materials Science: Heterocyclic compounds with extended π-systems are often explored for applications in materials science, such as in the development of liquid crystals, luminescent materials, and organic electronics.[2] The defined structure of this compound makes it an attractive building block for creating larger, functional organic materials.

Safety and Handling

As a laboratory chemical, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde must be handled with appropriate care.

-

GHS Hazard Statements: H319 (Causes serious eye irritation), H315 (Causes skin irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed).[7]

-

Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool place (recommended storage at 2-8°C).[5]

-

Conclusion

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a high-value chemical intermediate that stands at the intersection of heterocyclic chemistry and functional group versatility. Its well-defined structure, accessible synthesis, and the dual utility of its stable oxadiazole core and reactive aldehyde handle make it an indispensable resource for researchers in drug discovery, medicinal chemistry, and materials science. This guide has provided the essential technical framework for its synthesis, characterization, and application, empowering scientists to confidently integrate this compound into their research programs.

References

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 371-415. Available at: [Link]

-

Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed, 32485996. Available at: [Link]

-

Fisher Scientific. (n.d.). 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, 97%, Thermo Scientific. Retrieved from [Link]

-

MDPI. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. Available at: [Link]

-

Pace, A., et al. (2007). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 12(7), 1465-1475. Available at: [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Organic and Medicinal Chemistry International Journal, 12(3). Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

SciSpace. (n.d.). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis and Screening of New[5][6]Oxadiazole,[3][5]Triazole, and[3][5]Triazolo[4,3-b][3][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1475-1488. Available at: [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. Available at: [Link]

-

Kofanov, E. R. (n.d.). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Ivanovo State University of Chemistry and Technology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 8-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline monohydrate. Available at: [Link]

-

ResearchGate. (2019). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chemscene.com [chemscene.com]

- 6. 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | CAS 273727-50-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. chemintech.ru [chemintech.ru]

- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. oiccpress.com [oiccpress.com]

- 12. researchgate.net [researchgate.net]

Molecular weight and formula of 5-(3-Formylphenyl)-3-methyl-1,2,4-oxadiazole

An In-Depth Technical Guide to 5-(3-Formylphenyl)-3-methyl-1,2,4-oxadiazole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(3-Formylphenyl)-3-methyl-1,2,4-oxadiazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule uniquely combines two critical features: the 1,2,4-oxadiazole ring, a well-established bioisostere for amide and ester functionalities, and a chemically versatile formyl (aldehyde) group. This guide details the compound's core molecular attributes, provides a robust, step-by-step protocol for its synthesis and purification, and outlines standard methods for its structural characterization. Furthermore, it explores the strategic applications of this molecule as a valuable building block in the synthesis of compound libraries for drug discovery, leveraging the reactivity of its formyl handle. The methodologies are presented with a focus on the underlying scientific rationale, ensuring both technical accuracy and practical utility for researchers in the field.

Core Molecular Attributes

5-(3-Formylphenyl)-3-methyl-1,2,4-oxadiazole is a bifunctional organic molecule designed for utility in synthetic and medicinal chemistry. Its structure is built upon the stable, aromatic 1,2,4-oxadiazole core.

-

The 1,2,4-Oxadiazole Scaffold: This five-membered heterocycle is a prominent feature in modern drug discovery.[1] It is recognized as a "privileged scaffold" due to its metabolic stability and its role as a bioisostere of amide and ester groups. This allows it to engage in similar hydrogen bonding interactions as these common biological motifs while being resistant to hydrolysis by esterases and amidases, often improving the pharmacokinetic profile of a drug candidate.[1][2]

-

The 3-Formylphenyl Substituent: The aldehyde functionality at the meta-position of the phenyl ring serves as a versatile chemical handle. It is a key site for a wide array of chemical transformations, including reductive amination, oxidation, reduction, and Wittig-type reactions, enabling the straightforward synthesis of diverse molecular libraries from a common intermediate.

The fundamental physicochemical properties of the title compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.19 g/mol |

| IUPAC Name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |

| SMILES | CC1=NOC(=N1)C2=CC=CC(=C2)C=O |

| InChIKey | YUWVZDBRUMCSJE-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly and reliably achieved through the cyclocondensation of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or ester.[3] This [4+1] atom approach is highly efficient for building the heterocyclic core.

Rationale for Synthetic Strategy

The chosen synthetic route involves the reaction of acetamidoxime with 3-formylbenzoyl chloride. This strategy is advantageous for several reasons:

-

Convergent Synthesis: It efficiently combines two readily available fragments to construct the target molecule.

-

High Reactivity: The use of an acyl chloride as the electrophile ensures a rapid and generally high-yielding acylation of the amidoxime.

-

Predictable Regiochemistry: This method reliably produces the 3,5-disubstituted 1,2,4-oxadiazole without contamination from other isomers.

The general workflow for synthesis and purification is illustrated below.

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

Acetamidoxime

-

3-Formylbenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add acetamidoxime (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) dropwise to the suspension with vigorous stirring.

-

Acylation: In a separate flask, dissolve 3-formylbenzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization (Dehydration): Upon completion of the acylation step, gently heat the reaction mixture to reflux (approx. 40 °C) for 2-4 hours to facilitate the cyclodehydration to the oxadiazole ring.

-

Workup - Quenching: Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing deionized water.

-

Workup - Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a glass column with a silica gel slurry using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

-

Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to afford 5-(3-Formylphenyl)-3-methyl-1,2,4-oxadiazole as a solid or viscous oil.

Structural Elucidation and Characterization

Confirmation of the chemical structure and purity is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization. Spectroscopic data for related oxadiazole structures can be found in the literature, providing a basis for expected results.[4][5][6]

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): Singlet at ~10.1 ppm. Aromatic Protons (C₆H₄): Multiplets between 7.5-8.4 ppm. Methyl Protons (CH₃): Singlet at ~2.4 ppm. |

| ¹³C NMR | Aldehyde Carbonyl (C=O): Signal at ~191 ppm. Oxadiazole Carbons (C3, C5): Signals around 168-175 ppm. Aromatic Carbons: Signals in the 125-138 ppm range. Methyl Carbon: Signal at ~11 ppm. |

| HRMS (ESI+) | Calculated m/z for [C₁₀H₈N₂O₂ + H]⁺: 189.0659. Found value should be within ± 5 ppm. |

| FT-IR (cm⁻¹) | C=O Stretch (Aldehyde): Strong absorbance around 1705 cm⁻¹. C=N Stretch (Oxadiazole): Absorbance around 1615 cm⁻¹. C-H Stretch (Aromatic/Aldehyde): Absorbances around 3000-3100 cm⁻¹ and 2850 cm⁻¹. |

Applications in Medicinal Chemistry and Drug Development

The title compound is not an end-product but rather a strategic starting point for creating more complex molecules with potential therapeutic value.

Derivatization via the Formyl Group

The aldehyde functionality is a gateway to a vast chemical space. One of the most powerful transformations in drug discovery is reductive amination, which couples an aldehyde with a primary or secondary amine to form a new carbon-nitrogen bond. This reaction is robust, high-yielding, and tolerant of many other functional groups, making it ideal for building libraries of drug-like molecules.

Caption: Workflow for derivatization via reductive amination.

Example Protocol: Reductive Amination

Objective: To demonstrate the utility of 5-(3-Formylphenyl)-3-methyl-1,2,4-oxadiazole as a scaffold by coupling it with a representative primary amine (e.g., benzylamine).

Materials:

-

5-(3-Formylphenyl)-3-methyl-1,2,4-oxadiazole (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Methanol (MeOH) or Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

Procedure:

-

Setup: Dissolve 5-(3-Formylphenyl)-3-methyl-1,2,4-oxadiazole in the chosen solvent in a round-bottom flask.

-

Amine Addition: Add benzylamine followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious of initial gas evolution.

-

Reaction: Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Quench the reaction by adding saturated NaHCO₃ solution. Extract the product with ethyl acetate or DCM.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by silica gel chromatography to yield the final N-benzyl amine derivative.

This protocol can be adapted to a high-throughput format to rapidly generate a library of compounds for biological screening, showcasing the immense value of the title compound as a versatile intermediate in drug discovery pipelines.

Conclusion

5-(3-Formylphenyl)-3-methyl-1,2,4-oxadiazole is a strategically designed molecule that serves as a valuable asset for researchers in medicinal chemistry. It effectively merges the desirable pharmacokinetic properties of the 1,2,4-oxadiazole ring with the synthetic flexibility of a formyl group. The robust and scalable synthesis, coupled with straightforward methods for derivatization, positions this compound as an important building block for the exploration of new chemical entities in the ongoing search for novel therapeutics.

References

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ARKAT USA, Inc. [Link]

-

Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. ResearchGate. [Link]

-

Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal. [Link]

-

Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activa. Beilstein Journals. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

5-(4-Fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | C15H11FN2O | CID 888120. PubChem. [Link]

-

Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]

-

3-Phenyl-5-(3-phenyl-1,2,4-oxadiazole-5-ylmethylthio)-1,2,4-oxadiazole. J-GLOBAL. [Link]

-

1,3,4-Oxadiazole | C2H2N2O | CID 97428. PubChem. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

Thermodynamic Stability of Meta-Substituted Oxadiazole Benzaldehydes: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the thermodynamic and chemical stability of meta-substituted oxadiazole benzaldehydes. These scaffolds are critical bioisosteres in medicinal chemistry (replacing esters/amides) and electron-transport moieties in optoelectronics.

The stability of these molecules is governed by a dichotomy: the high thermal robustness of the oxadiazole ring (particularly the 1,3,4-isomer) versus the oxidative lability of the aldehyde group and the rearrangement potential of the 1,2,4-isomer. This guide outlines the theoretical basis, computational prediction methods, and experimental validation protocols required to assess these compounds.

Part 1: Molecular Architecture & Thermodynamic Principles

The Oxadiazole Core: Isomer-Dependent Stability

The thermodynamic stability of the oxadiazole ring is the primary determinant of the molecule's formation energy and resistance to thermal degradation.

-

1,3,4-Oxadiazole: The most thermodynamically stable isomer.[1][2] It possesses high aromatic character and symmetry, making it resistant to ring cleavage up to 200–300°C. It is the preferred scaffold for high-temperature applications (e.g., OLEDs).

-

1,2,4-Oxadiazole: Less aromatic and more "heterodiene-like."[1] While stable at room temperature, it is susceptible to the Boulton-Katritzky Rearrangement (BKR) under thermal stress or nucleophilic attack, particularly if the substituent at C(3) allows for a 5-atom rearrangement.

-

1,2,3-Oxadiazole: Generally unstable (exists as a diazoketone tautomer) and is rarely isolated in this scaffold context.[1][2]

The Meta-Substitution Effect

In meta-substituted oxadiazole benzaldehydes, the aldehyde (-CHO) and oxadiazole rings are positioned at the 1,3-positions of the benzene core.

-

Electronic Decoupling: Unlike para-substitution, meta-substitution prevents direct resonance conjugation between the electron-withdrawing oxadiazole and the electron-withdrawing aldehyde.

-

Inductive Effects (-I): Both groups exert strong -I effects. The meta position preserves the electron density at the position between them (C2), creating a localized node of stability, but renders the ring susceptible to nucleophilic aromatic substitution at the activated ortho positions if leaving groups were present.

-

Dipole Minimization: Meta isomers often have lower dipole moments than para isomers, which can lower the crystal lattice energy (melting point) but improve solubility in organic media.

Table 1: Comparative Stability Profile of Oxadiazole Isomers

| Isomer Type | Relative Gibbs Free Energy ( | Thermal Limit ( | Dominant Degradation Pathway |

| 1,3,4-Oxadiazole | 0.0 kcal/mol (Reference) | > 250°C | Fragmentation (N-N bond cleavage) |

| 1,2,4-Oxadiazole | +8.6 kcal/mol | ~180-220°C | Boulton-Katritzky Rearrangement |

| 1,2,5-Oxadiazole | +40.6 kcal/mol | ~150°C | Ring cleavage to nitrile oxides |

Part 2: Computational Prediction (In Silico)

Before synthesis, thermodynamic stability must be modeled to prevent attrition. The following protocol uses Density Functional Theory (DFT) to predict formation enthalpy and frontier orbitals.

DFT Protocol for Stability Assessment

Objective: Calculate the HOMO-LUMO gap (chemical hardness) and Formation Energy.

-

Software: Gaussian 16, ORCA, or GAMESS.

-

Geometry Optimization:

-

Frequency Calculation:

-

Must return zero imaginary frequencies to confirm a global minimum.

-

Extract Zero-Point Energy (ZPE) and Thermal Corrections to Enthalpy (

).

-

-

Calculation of Chemical Hardness (

):-

Interpretation: A larger gap indicates higher kinetic stability and resistance to spontaneous rearrangement.

-

Visualization of Stability Workflow

The following diagram illustrates the decision matrix for assessing stability.

Caption: Workflow for predictive stability assessment. High HOMO-LUMO gaps correlate with resistance to thermal degradation.

Part 3: Experimental Characterization Protocols

Trustworthy data requires self-validating experimental setups.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining melting points (

-

Instrument: TA Instruments Q2000 or equivalent.

-

Calibration: Indium standard (

). -

Protocol:

-

Weigh 2–5 mg of dried sample into an aluminum pan (crimped, pinhole lid to allow gas escape).

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

-

Interpretation:

-

Sharp Endotherm: Melting event (Crystal lattice energy).

-

Broad Exotherm: Decomposition or rearrangement.

-

Critical Check: If an exotherm appears immediately after melting, the melt phase is unstable (common in 1,2,4-oxadiazoles).

-

Thermogravimetric Analysis (TGA)

TGA measures mass loss to distinguish between solvent loss, sublimation, and degradation.

-

Protocol: Ramp 10°C/min under Nitrogen.

-

Thresholds:

- : Temperature at 5% mass loss.

-

For pharmaceutical intermediates,

should ideally be >150°C to survive drying and formulation processes.

Solution State Stability (Aldehyde Oxidation)

The benzaldehyde moiety is the "weak link" chemically. It auto-oxidizes to benzoic acid in air.

-

Stress Test: Dissolve compound in DMSO-

. Leave exposed to air/light for 48 hours. -

Analysis:

H NMR. -

Marker: Disappearance of aldehyde proton (9.8–10.2 ppm) and appearance of broad carboxylic acid proton (12–14 ppm).

-

Mitigation: Store under Argon at -20°C.

Part 4: Degradation Mechanisms

Understanding how the molecule fails is as important as knowing when it fails.

The Boulton-Katritzky Rearrangement (BKR)

For 1,2,4-oxadiazoles, this is the primary thermodynamic risk. It involves the rearrangement of the five-membered ring into a different heterocycle (often a 1,2,3-triazole or furazan) if a nucleophilic side chain is present. Even without a side chain, thermal stress can induce ring opening.

Caption: Simplified pathway of the Boulton-Katritzky Rearrangement, driven by the formation of a more thermodynamically stable isomer.

Aldehyde Auto-Oxidation

-

Mechanism: Radical chain reaction initiated by UV light or trace metals.

-

Impact: The conversion to carboxylic acid changes the solubility profile and biological activity (bioisostere failure).

-

Prevention: Addition of radical scavengers (e.g., BHT) during storage if the compound is an intermediate.

References

-

Structural Stability of Oxadiazole Isomers

-

DFT Analysis of Oxadiazoles

-

Srivastava, A., et al. (2016). Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing.[6]

-

-

Medicinal Chemistry Applications & Stability

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Boulton-Katritzky Rearrangement

- Buschauer, A., et al. (2023).

-

Benzaldehyde Thermal Stability

-

Smith, R. E. (1940).[6] The effect of substitution on the thermal decomposition of gaseous benzaldehyde. Transactions of the Faraday Society.

-

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. The effect of substitution on the thermal decomposition of gaseous benzaldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Selective Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides.[1][2] This Application Note details the synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde from 3-carboxybenzaldehyde (3-formylbenzoic acid).

The primary challenge in this synthesis is chemoselectivity : the starting material contains both a carboxylic acid and a reactive aldehyde. Standard acid activation methods (e.g., thionyl chloride) risk chlorinating the aldehyde or promoting polymerization. This guide presents two self-validating protocols—Method A (CDI-mediated) and Method B (T3P-mediated) —that selectively activate the carboxylic acid to form the oxadiazole ring while preserving the aldehyde functionality without the need for protecting groups.

Retrosynthetic Analysis & Strategy

The synthesis relies on the condensation of a carboxylic acid with an amidoxime.[3][4][5] The reaction proceeds through two distinct mechanistic steps:[6]

-

O-Acylation: Activation of the carboxylic acid and nucleophilic attack by the amidoxime oxygen.

-

Cyclodehydration: Thermal or dehydrative closure of the ring to form the 1,2,4-oxadiazole.

Strategic Logic

To prevent the amidoxime amine from reacting with the aldehyde (forming an imine), we must ensure the carboxylic acid is activated prior to the introduction of the amidoxime, or use a coupling agent that is highly selective for carboxylates over carbonyls.

Figure 1: Retrosynthetic disconnection showing the assembly of the oxadiazole core via O-acylation and cyclodehydration.[4]

Experimental Protocols

Method A: CDI-Mediated One-Pot Synthesis (Standard)

Rationale: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid to an acyl imidazole. This intermediate is highly electrophilic toward the amidoxime oxygen but non-reactive toward the aldehyde under these conditions. This method is scalable and cost-effective.

Materials

-

3-Carboxybenzaldehyde (1.0 eq)

-

N'-Hydroxyacetimidamide (Acetamidoxime) (1.1 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Solvent: DMF (Anhydrous) or 1,4-Dioxane

-

Temperature: RT to 110°C

Step-by-Step Protocol

-

Activation: Charge a reaction vessel with 3-carboxybenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M concentration). Add CDI (1.1 eq) portion-wise at room temperature (RT).

-

Observation: Evolution of CO₂ gas indicates successful activation.

-

Checkpoint: Stir for 45–60 minutes until gas evolution ceases.

-

-

Addition: Add N'-hydroxyacetimidamide (1.1 eq) in one portion.

-

Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours.

-

Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Method B: T3P-Mediated Synthesis (Mild/Green)

Rationale: Propylphosphonic anhydride (T3P) is a potent coupling agent with low toxicity and high water solubility, simplifying workup. It is particularly effective for suppressing side reactions (like epimerization or aldehyde oxidation) due to milder thermal requirements.

Materials

-

3-Carboxybenzaldehyde (1.0 eq)

-

N'-Hydroxyacetimidamide (1.2 eq)

-

T3P (50% w/w in EtOAc) (1.5 eq)

-

Base: Triethylamine (TEA) or DIPEA (3.0 eq)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step Protocol

-

Slurry: Suspend 3-carboxybenzaldehyde (1.0 eq) and N'-hydroxyacetimidamide (1.2 eq) in EtOAc (10 volumes).

-

Base Addition: Add TEA (3.0 eq) dropwise. The mixture may become clear.

-

Coupling & Cyclization: Add T3P solution (1.5 eq) dropwise at RT.

-

Note: T3P reactions are often exothermic; control addition rate.

-

-

Heating: Heat the mixture to reflux (approx. 77°C for EtOAc) for 8–12 hours.

-

Workup: Cool to RT. Wash the organic layer directly with water (2x), saturated NaHCO₃ (2x), and brine.

-

Efficiency: T3P byproducts are water-soluble, remaining in the aqueous phase.

-

-

Isolation: Evaporate solvent. Recrystallization from Ethanol/Heptane is often sufficient, avoiding chromatography.

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Increase temperature (Method A) or reaction time. Ensure anhydrous conditions to prevent hydrolysis of the active intermediate. |

| Aldehyde Loss | Oxidation to Di-acid | Degas solvents. Perform reaction under Nitrogen/Argon atmosphere. Avoid strong oxidants. |

| Side Product | Imine Formation | Ensure complete activation of the acid (wait for CO₂ cessation) before adding the amidoxime. |

| Impurity | Unreacted Amidoxime | Use a slight excess of the acid or wash efficiently with dilute HCl during workup (amidoximes are basic). |

Mechanism & Workflow Visualization

The following diagram illustrates the specific pathway for Method A (CDI), highlighting the critical intermediate steps.

Figure 2: Step-wise reaction mechanism via CDI activation. Note the intermediate isolation is not required in the one-pot protocol.

Analytical Validation

To confirm the identity of the product, look for the following diagnostic signals:

-

1H NMR (DMSO-d6 or CDCl3):

-

Aldehyde (-CHO): Singlet at ~10.1 ppm.

-

Oxadiazole Methyl (-CH3): Singlet at ~2.4–2.5 ppm.

-

Aromatic Protons: Four distinct signals (singlet, two doublets, one triplet) in the 7.5–8.5 ppm region, consistent with meta-substitution.

-

-

Mass Spectrometry (ESI+):

-

Target Mass: 188.18 g/mol .

-

Observed: [M+H]+ = 189.2.

-

References

-

Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[5] Tetrahedron Letters.

-

Source:

-

-

Poulain, R. F., et al. (2001).

-

Source:

-

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (A Review). Pharmaceutical Chemistry Journal.

-

Source:

-

-

Santa Cruz Biotechnology. (n.d.). 3-(3-Methyl-1,2,4-oxadiazol-5-yl)

-

Source:

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemintech.ru [chemintech.ru]

- 9. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oiccpress.com [oiccpress.com]

- 11. cienciadigital.org [cienciadigital.org]

- 12. rsc.org [rsc.org]

Protocol for the Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde via Amidoxime Cyclization

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, a valuable building block in medicinal chemistry. The 1,2,4-oxadiazole motif is a key pharmacophore and a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] The described methodology follows a robust two-step sequence: (1) the formation of an intermediate amidoxime from a commercially available benzonitrile precursor, and (2) the subsequent cyclodehydration with an acylating agent to construct the target heterocycle. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, troubleshooting guidance, and mechanistic insights to ensure reproducible, high-yield synthesis.

Scientific Foundation and Rationale

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone reaction in heterocyclic chemistry. The most widely applied and reliable method is the condensation and subsequent cyclization of an amidoxime with a carboxylic acid or its derivative. This [4+1] approach, where four atoms of the ring are derived from the amidoxime and one from the acylating agent, is highly versatile and tolerates a wide range of functional groups.

Our protocol is strategically divided into two distinct, high-yielding stages:

-

Part A: Amidoxime Formation. The synthesis begins with the conversion of 3-cyanobenzaldehyde to N'-hydroxy-3-formylbenzimidamide (the amidoxime intermediate). This is achieved through the nucleophilic addition of hydroxylamine to the nitrile carbon. The reaction is typically performed in an alcoholic solvent with a mild base to liberate free hydroxylamine from its hydrochloride salt.

-

Part B: Cyclodehydration. The key heterocycle formation occurs in the second stage. The prepared amidoxime is acylated on the oxime oxygen by acetic anhydride, forming an O-acylamidoxime intermediate.[2][3] Acetic anhydride is an ideal reagent for this transformation as it not only provides the acetyl group (which becomes the 3-methyl substituent on the final product) but also acts as a dehydrating agent, driving the subsequent intramolecular cyclization to completion upon heating.[4][5]

This two-step approach ensures high purity of the intermediate and excellent overall yield of the final product, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 273727-50-7).[6]

Reaction Mechanism

The cyclization proceeds via a well-established O-acylation followed by an intramolecular cyclodehydration pathway.

-

O-Acylation: The nucleophilic oxygen of the amidoxime attacks one of the carbonyl carbons of acetic anhydride.

-

Intermediate Formation: This forms an O-acetylated amidoxime intermediate and releases an acetate ion.

-

Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon.

-

Dehydration & Aromatization: The resulting tetrahedral intermediate eliminates a molecule of water (facilitated by heat and the acetic anhydride environment) to yield the stable, aromatic 1,2,4-oxadiazole ring.

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of 1,2,4-oxadiazole formation.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Amount | Supplier/Grade | Notes |

| 3-Cyanobenzaldehyde | 24964-64-5 | C₈H₅NO | 131.13 | 1.31 g (10 mmol) | Sigma-Aldrich, ≥98% | Starting material |

| Hydroxylamine HCl | 5470-11-1 | H₄ClNO | 69.49 | 0.83 g (12 mmol) | Acros Organics, 99% | 1.2 equivalents |

| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | 1.66 g (12 mmol) | Fisher Scientific, ≥99% | Base |

| Ethanol (200 Proof) | 64-17-5 | C₂H₆O | 46.07 | 50 mL | Decon Labs, ACS Grade | Solvent for Part A |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | 15 mL | J.T. Baker, ≥98% | Reagent/Solvent for Part B |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ~200 mL | VWR, ACS Grade | For extraction/crystallization |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ~100 mL | VWR, ACS Grade | For crystallization |

| Saturated NaHCO₃(aq) | N/A | NaHCO₃ | 84.01 | ~100 mL | Lab-prepared | For work-up |

| Brine (Saturated NaCl) | N/A | NaCl | 58.44 | ~50 mL | Lab-prepared | For work-up |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | EMD Millipore, Anhydrous | Drying agent |

Experimental Workflow Visualization

Caption: Experimental workflow from starting materials to final product.

Part A: Synthesis of N'-hydroxy-3-formylbenzimidamide

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanobenzaldehyde (1.31 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), and potassium carbonate (1.66 g, 12 mmol).

-

Solvent Addition: Add ethanol (50 mL) to the flask.

-

Reaction: Heat the resulting suspension to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-cyanobenzaldehyde spot (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the inorganic salts (KCl, unreacted K₂CO₃) through a pad of celite and wash the filter cake with a small amount of ethanol (2 x 10 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is N'-hydroxy-3-formylbenzimidamide, which can be used in the next step without further purification. A typical yield at this stage is >90%.

Part B: Cyclization to 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

-

Setup: Place the crude amidoxime from Part A into a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Carefully add acetic anhydride (15 mL) to the flask.

-

Reaction: Heat the mixture to 120 °C with stirring. The solid will dissolve as the reaction proceeds. Monitor the reaction by TLC until the intermediate amidoxime is fully consumed (typically 2-3 hours).

-

Quenching: After completion, cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture into a beaker containing crushed ice (~100 g) with stirring. Acetic anhydride reacts exothermically with water.

-

Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate solution to the mixture until effervescence ceases and the pH is neutral (~pH 7-8). A precipitate of the crude product should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

-

Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to afford 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde as a pure crystalline solid. Expected yield: 75-85%.

Discussion and Self-Validation

Causality Behind Experimental Choices:

-

Base in Part A: Potassium carbonate is used to neutralize hydroxylamine hydrochloride in situ. This generates the free base hydroxylamine (NH₂OH), which is the active nucleophile required to attack the electrophilic nitrile carbon. An inorganic base is preferred for its easy removal by filtration.

-

Excess Reagents: A slight excess (1.2 equivalents) of hydroxylamine and base is used to ensure the complete conversion of the limiting starting material, 3-cyanobenzaldehyde.

-

Choice of Acetic Anhydride: Acetic anhydride serves a dual purpose. It is the source of the acetyl group that forms the C5-N-C(CH₃) portion of the ring and simultaneously acts as a powerful dehydrating agent, which is crucial for the final ring-closing step (cyclodehydration).[4] Heating in an excess of the anhydride drives the reaction to completion.[5]

-

Aqueous Work-up (Quenching): The quenching step with ice-water is critical for hydrolyzing the excess, highly reactive acetic anhydride to water-soluble acetic acid. The subsequent neutralization with sodium bicarbonate removes the acetic acid from the organic phase during extraction.

Expected Results and Characterization:

-

Appearance: Pure 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde should be an off-white to pale yellow crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aldehyde proton (~10.1 ppm, singlet), aromatic protons (multiplets in the 7.5-8.5 ppm range), and the methyl group protons (~2.5 ppm, singlet).

-

Mass Spectrometry (ESI+): The calculated m/z for C₁₀H₈N₂O₂ is 188.06.[6] Expect to find the [M+H]⁺ ion at approximately 189.07.

Troubleshooting Guide:

| Issue | Possible Cause | Recommended Solution |

| Low Yield in Part A | Incomplete reaction. | Ensure the base is anhydrous and used in sufficient excess. Increase reflux time and monitor carefully by TLC. |

| Loss of product during work-up. | Ensure the amidoxime is not overly water-soluble. If so, perform a back-extraction of the aqueous layer after filtration. | |

| Incomplete Cyclization in Part B | Insufficient heating (time or temp). | Ensure the reaction temperature reaches 120 °C. Increase reaction time, monitoring by TLC every hour after the initial 2 hours. |

| Water present in the reaction. | Ensure the crude amidoxime from Part A is reasonably dry. If it is an oil, co-evaporate with toluene before adding acetic anhydride. | |

| Product is Oily/Difficult to Crystallize | Presence of impurities (e.g., residual acetic acid). | Ensure the neutralization and washing steps in the work-up are thorough. If recrystallization fails, purify via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes). |

Safety Precautions

-

Hydroxylamine Hydrochloride: Toxic and an irritant. Can be corrosive. Handle with care and avoid inhalation of dust.

-

Acetic Anhydride: Corrosive, a lachrymator, and reacts violently with water. Always handle in a fume hood and add water/aqueous solutions to it slowly and with cooling.

-

Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

References

-

Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). A Direct Annulation of Hydrazides with Methyl Ketones for the Synthesis of 1,3,4-Oxadiazoles. Organic Letters, 17(12), 2960-2963. [Link]

-

Pasha, M. A., & Jayashankara, V. P. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications, 36(12), 1787-1793. [Link]

-

Wang, M., Rong, G., Yin, J., & Cai, C. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(38), 9063-9069. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: A New One-Pot Synthesis of 1,2,4-Oxadiazoles from Aryl Nitriles, Hydroxylamine and Crotonoyl Chloride.[Link]

-

Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Tetrahedron Letters, 57(35), 3961-3964. [Link]

-

ResearchGate. (n.d.). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87; (C) O-acylation mechanism of amidoximes and anhydride via acid catalysis; (D) synthesis of 89 and 91.[Link]

-

Baykov, S., Belyakov, S., & Tsvetkov, A. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]

-

Georg Thieme Verlag. (n.d.). Product Class 6: 1,2,4-Oxadiazoles. Science of Synthesis. [Link]

-

Baykov, S., Belyakov, S., & Tsvetkov, A. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7502. [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2009(1), 375-409. [Link]

-

Wang, F., Li, Y., Chen, S., & Lei, A. (2019). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 17(18), 4463-4466. [Link]

-

El-Naggar, M., Abdelgawad, M. A., & Chrouda, A. (2018). Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. Open Journal of Medicinal Chemistry, 8(3), 39-53. [Link]

-

Kumar, R., & Singh, P. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society, 99(2), 100305. [Link]

-

Wang, Y., Yin, J., & Ma, E. (2020). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 25(9), 2056. [Link]

-

Kumar, S., & Narasimhan, B. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2). [Link]

-

Paruch, K., Popiołek, Ł., & Wujec, M. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5930. [Link]

-

Chen, Y., & Dherange, B. D. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(49), 45367-45376. [Link]

-

ResearchGate. (n.d.). Scheme 4 : Synthesis of 1,3,4-oxadiazoles derivatives (i) Acetic anhydride (ii) silica gel, M.W.[Link]

-

S-Rad, F., & Bunton, C. A. (2007). O-nucleophilic features of amidoximes in acyl group transfer reactions. Current Organic Chemistry, 11(11), 939-947. [Link]

-

Piou, T., & Rovis, T. (2015). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. ACS Catalysis, 5(3), 1846-1850. [Link]

-

Wang, Y., & Liu, X. (2023). Acyl Oxime Ester. Encyclopedia, 3(1), 405-416. [Link]

-

Gürsoy, A., & Karali, N. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Archiv der Pharmazie, 337(7), 402-408. [Link]

-

Sharma, A., & Kumar, V. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6205-6212. [Link]

-

Brain, C. T., & Paul, J. M. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 891-894. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.[Link]

-

Baykov, S., Belyakov, S., & Tsvetkov, A. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]

-

ResearchGate. (n.d.). Stable Amide Activation of N-Acetylated Glycosamines for the Synthesis of Fused Polycyclic Glycomimetics.[Link]

-

Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent... Journal of Medicinal Chemistry, 62(19), 8876-8893. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.[Link]

-

Chen, Y., & Dherange, B. D. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1667. [Link]

-

Lázár, L. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | CAS 273727-50-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Reductive amination conditions for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

Application Note: High-Fidelity Reductive Amination of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

Executive Summary

This guide details the optimized protocols for the reductive amination of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde . This substrate presents a specific chemoselective challenge: the 1,2,4-oxadiazole ring is a valuable bioisostere for esters and amides in medicinal chemistry, but its N–O bond is susceptible to reductive cleavage under vigorous hydrogenation conditions.

Therefore, this protocol prioritizes hydride transfer reagents over catalytic hydrogenation to ensure the integrity of the heterocyclic core. We present two validated workflows:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) for primary and secondary aliphatic amines.

-

Method B (Difficult Substrates): Titanium(IV) Isopropoxide (

) mediated condensation for weakly nucleophilic amines (anilines) or sterically hindered partners.

Chemical Analysis & Substrate Properties

| Feature | Property | Implication for Protocol |

| Electrophilicity | High | The 1,2,4-oxadiazole ring at the meta-position is electron-withdrawing ( |

| Ring Stability | Moderate | The N–O bond is the "weak link." Avoid |

| Solubility | Lipophilic | Soluble in DCE, DCM, THF. Poor solubility in alcohols may require co-solvents. |

| Sterics | Low | The meta-substitution pattern minimizes steric hindrance at the aldehyde center. |

Decision Matrix: Selecting the Right Condition

Before starting, select the protocol based on your amine partner.

Figure 1: Decision tree for selecting the optimal reductive amination conditions.

Method A: The Standard Protocol (STAB)

Best for: Aliphatic primary and secondary amines. Mechanism: Direct reductive amination.[1][2] STAB is mild and reacts preferentially with the resulting iminium ion rather than the aldehyde.

Reagents:

-

Substrate: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][3][4]

-

Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation and buffering.

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve the aldehyde (1.0 mmol) in DCE (5.0 mL, 0.2 M).

-

Amine Addition: Add the amine (1.1 mmol).

-

Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Acid Catalyst: Add Glacial Acetic Acid (1.0 mmol). Stir for 15–30 minutes at Room Temperature (RT) to establish the imine equilibrium.

-

Reduction: Add STAB (1.4 mmol) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Monitoring: Stir at RT under nitrogen. Monitor by TLC or LC-MS.

-

Target: Disappearance of aldehyde (typically 2–4 hours).

-

Checkpoint: The oxadiazole ring is stable at RT. Do not heat above 60°C.

-

-

Quench: Quench by adding saturated aqueous

solution. Stir vigorously for 15 minutes to decompose boron complexes. -

Work-up: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

Method B: Lewis Acid Mediated (Titanium)

Best for: Anilines, electron-deficient amines, or when Method A fails to drive conversion.

Mechanism:

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.1 – 1.2 equiv

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 – 2.0 equiv) -

Reductant: Sodium Borohydride (

) (1.5 equiv) -

Solvent: Absolute Ethanol or THF.

Step-by-Step Procedure:

-

Complexation: In a dry flask under Argon, combine the aldehyde (1.0 mmol) and amine (1.1 mmol) in absolute Ethanol (3 mL).

-

Titanium Addition: Add

(2.0 mmol) dropwise.-

Caution:

is moisture sensitive. Use a syringe.

-

-

Imine Formation: Stir the mixture at RT for 6–12 hours.

-

Validation: Monitor consumption of aldehyde by TLC. The solution often turns slightly yellow/orange.

-

-

Reduction: Cool the reaction to 0°C. Add

(1.5 mmol) carefully (exothermic). -

Completion: Allow to warm to RT and stir for 2 hours.

-

Hydrolysis (Critical): Quench by adding 1N NaOH or water.

-

Observation: A heavy white precipitate (

) will form. This can be difficult to filter. -

Tip: Dilute with Ethyl Acetate and filter through a pad of Celite to remove titanium salts.

-

-

Work-up: Separate phases, wash organic layer with brine, and concentrate.

Mechanistic Pathway & Chemoselectivity[6]

The following diagram illustrates the pathway and the specific stability check required for the oxadiazole ring.

Figure 2: Reaction mechanism highlighting the critical hydride transfer step and the risk of catalytic hydrogenation.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Equilibrium favors aldehyde | Add 3Å Molecular Sieves to the reaction to scavenge water (Method A). Switch to Method B ( |

| Dialkylation | Primary amine is too reactive | Use a large excess of amine (5-10 equiv) or add the aldehyde slowly to the amine/reductant mixture. |

| Oxadiazole Hydrolysis | pH too low/high or Temp too high | Maintain RT. Avoid heating >60°C. Ensure quench is buffered (NaHCO3) rather than strong acid/base. |

| Boron Emulsion | Complex formation during work-up | Add 10% aqueous tartaric acid or citric acid during the quench to break up boron-amine complexes. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

- Pace, V., et al. (2015). 1,2,4-Oxadiazoles: From Synthesis to Biological Applications. Current Organic Chemistry. (Contextual reference for ring stability).

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. designer-drug.com [designer-drug.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

Troubleshooting low conversion rates in oxadiazole formation reactions

Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you improve the conversion rates and overall success of your oxadiazole formation reactions.

Troubleshooting Guide: Low Conversion Rates

This section addresses the most common and pressing issue in oxadiazole synthesis: low yield or incomplete conversion. The questions are structured to diagnose the problem based on reaction observations.